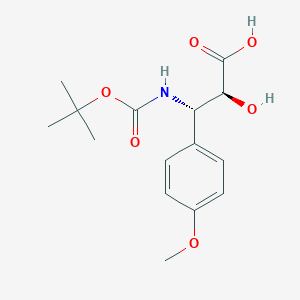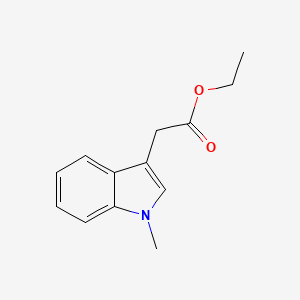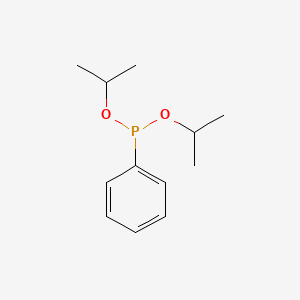
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid
説明
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C15H21NO6 and its molecular weight is 311.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Sorption Studies in Environmental Science
Compounds with carboxylic acid and ester functional groups, similar to the one , have been studied for their sorption characteristics on soil, organic matter, and minerals. These studies help in understanding the environmental fate and transport of such compounds, especially in relation to agrochemicals like phenoxy herbicides. For example, Werner et al. (2012) reviewed sorption experiments of various phenoxy herbicides, including 2,4-dichlorophenoxyacetic acid (2,4-D), highlighting the relevance of soil parameters in sorption processes Werner, D., Garratt, J., & Pigott, G. (2012). Sorption of 2,4-D and other phenoxy herbicides to soil, organic matter, and minerals. Journal of Soils and Sediments, 13, 129-139.
Antioxidant Properties and Bioactivity
Hydroxycinnamic acids, which share structural similarities with the compound , exhibit significant biological properties, including antioxidant activity. Studies like Razzaghi-Asl et al. (2013) have focused on the structure-activity relationships of hydroxycinnamic acids, demonstrating their potential in medicinal chemistry as lead compounds for developing more potent antioxidants Razzaghi-Asl, N., Garrido, J., Khazraei, H., Borges, F., & Firuzi, O. (2013). Antioxidant properties of hydroxycinnamic acids: a review of structure- activity relationships. Current Medicinal Chemistry, 20(36), 4436-50.
Pharmacological and Industrial Importance
Betalains, including betacyanins and betaxanthins, are bioactive pigments with significant pharmacological and industrial importance, potentially relevant to the broader field of research around the given compound. Khan and Giridhar (2015) provided a comprehensive review of betalains, covering their chemistry, biosynthesis, and applications in health and industry. This review underscores the versatility and bioactivity of structurally complex natural compounds, suggesting a context in which the compound could be explored Khan, M., & Giridhar, P. (2015). Plant betalains: Chemistry and biochemistry. Phytochemistry, 117, 267-295.
Biotechnological Applications
The compound's functional groups suggest potential relevance in biotechnological applications, such as the production and breakdown of carboxylic acids from biomass. Gao, Ma, and Xu (2011) reviewed the production of lactic acid, an important hydroxycarboxylic acid, from biomass, highlighting biotechnological routes that could be relevant for similar compounds. This work emphasizes the potential of carboxylic acids as precursors for a variety of chemicals and materials in green chemistry Gao, C., Ma, C., & Xu, P. (2011). Biotechnological routes based on lactic acid production from biomass. Biotechnology Advances, 29(6), 930-9.
特性
IUPAC Name |
(2S,3S)-2-hydroxy-3-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6/c1-15(2,3)22-14(20)16-11(12(17)13(18)19)9-5-7-10(21-4)8-6-9/h5-8,11-12,17H,1-4H3,(H,16,20)(H,18,19)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWXPRLVCZWIQM-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)OC)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)OC)[C@@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376176 | |
| Record name | (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
959576-39-7 | |
| Record name | (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[S-(R*,R*)]-dihydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-2H-pyran-3(4H)-one](/img/structure/B1597034.png)





![[1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine](/img/structure/B1597045.png)
